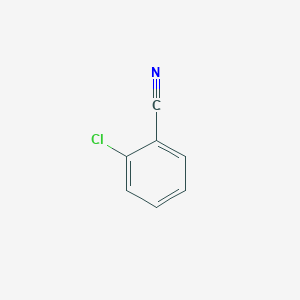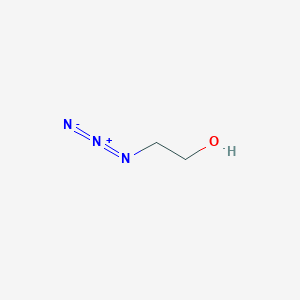
2-叠氮乙醇
描述
2-Azidoethanol is an organic compound with the molecular formula C2H5N3O It is characterized by the presence of an azido group (-N3) attached to an ethanol backbone
科学研究应用
2-Azidoethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of glycosylated compounds and other complex molecules.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
2-Azidoethanol is primarily used as a reagent in the glycosylation of mono- or polysaccharides . It is also used as a 2’-deoxy-ethynyluridine (EdU) blocker in nuclear DNA, preventing cross-reactivity with other antibodies . This allows for better study of related pathways in the body .
Mode of Action
The mechanism of a bioorthogonal click reaction between 2-azidoethanol and coumBARAC has been examined using DFT methods . The regiochemistry of the reaction has been studied based on potential energy surface analysis and global reactivity indices of the reactants . The global electron density transfer (GEDT) calculations at the possible transition states (TSs) revealed that this cycloaddition (CA) has a nearly non-polar character .
Biochemical Pathways
It is known that 2-azidoethanol is involved in the glycosylation of mono- or polysaccharides . Glycosylation is a critical biochemical pathway that plays a role in various biological processes, including protein folding, cell-cell adhesion, and immune response.
Pharmacokinetics
It is known that 2-azidoethanol has a molecular weight of 870806 , which may influence its absorption and distribution in the body
Result of Action
It is known that 2-azidoethanol is used as a blocker in nuclear dna, preventing cross-reactivity with other antibodies . This suggests that 2-Azidoethanol may have an impact on DNA structure and function, potentially influencing gene expression and cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Azidoethanol. For instance, the compound’s boiling point under reduced pressure is 346K at 0.027 bar and 333K at 0.01 bar This suggests that changes in pressure and temperature could potentially affect the stability and reactivity of 2-Azidoethanol
生化分析
Biochemical Properties
2-Azidoethanol plays a significant role in biochemical reactions, particularly in click chemistry, where it is used in azide-alkyne cycloaddition reactions. This compound interacts with various enzymes and proteins, facilitating the formation of stable triazole linkages. For instance, 2-Azidoethanol can react with terminal alkynes in the presence of copper catalysts to form 1,2,3-triazoles, which are valuable in bioconjugation and drug development . The nature of these interactions often involves the formation of covalent bonds, making 2-Azidoethanol a crucial reagent in biochemical synthesis.
Cellular Effects
2-Azidoethanol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the glycosylation of proteins and lipids, which is essential for proper cell function and communication . By modifying glycosylation patterns, 2-Azidoethanol can alter cell surface properties and impact processes such as cell adhesion, migration, and immune response. Additionally, its incorporation into cellular DNA can be used to study DNA replication and repair mechanisms.
Molecular Mechanism
At the molecular level, 2-Azidoethanol exerts its effects through specific binding interactions with biomolecules. It can act as a substrate for enzymes involved in azide-alkyne cycloaddition reactions, leading to the formation of stable triazole products . This mechanism involves the activation of the azide group, which then reacts with an alkyne to form a covalent bond. The resulting triazole linkage is highly stable and resistant to metabolic degradation, making it useful for long-term studies in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Azidoethanol can change over time due to its stability and degradation properties. Studies have shown that 2-Azidoethanol is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or acidic environments . Long-term exposure to 2-Azidoethanol has been observed to cause gradual changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Azidoethanol vary with different dosages in animal models. At low doses, it can be used to study specific biochemical pathways without causing significant toxicity . At higher doses, 2-Azidoethanol may exhibit toxic effects, including cellular stress and apoptosis. Threshold effects have been observed, where a certain concentration of 2-Azidoethanol is required to elicit a measurable biological response. Careful dosage optimization is essential to balance efficacy and safety in experimental studies.
Metabolic Pathways
2-Azidoethanol is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into biomolecules. For example, it can be metabolized by enzymes involved in glycosylation, leading to the formation of azido-modified glycoconjugates . These modified molecules can then participate in further biochemical reactions, affecting metabolic flux and metabolite levels within the cell.
Transport and Distribution
Within cells and tissues, 2-Azidoethanol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, 2-Azidoethanol can accumulate in specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components. This distribution pattern can influence its biological activity and effectiveness in biochemical applications.
Subcellular Localization
The subcellular localization of 2-Azidoethanol is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, 2-Azidoethanol may localize to the Golgi apparatus or endoplasmic reticulum, where it participates in glycosylation processes. Its localization can also affect its interactions with other biomolecules, influencing its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions: 2-Azidoethanol can be synthesized through the nucleophilic substitution reaction of 2-chloroethanol with sodium azide. The reaction typically involves the following steps:
- Sodium azide (14.6 g, 224 mmol, 1.5 equivalents) is added portion-wise to a stirred mixture of 2-chloroethanol (12.0 g, 149 mmol, 1 equivalent) in water (80 mL) at 0°C.
- The reaction mixture is slowly warmed to room temperature and stirred for an additional 4 hours.
- Additional sodium azide (9.71 g, 149 mmol, 1 equivalent) is added, and the solution is heated under reflux at 80°C overnight.
- After completion, the mixture is extracted with diethyl ether, and the combined organic phases are washed with brine and dried over magnesium sulfate. The solvent is removed under reduced pressure to yield 2-azidoethanol as a colorless oil .
Industrial Production Methods: Industrial production methods for 2-azidoethanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure safety and maximize yield.
化学反应分析
Types of Reactions: 2-Azidoethanol undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine group.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide, water, and diethyl ether.
Cycloaddition Reactions: Alkynes, often under copper-catalyzed or copper-free conditions.
Reduction Reactions: Hydrogen gas or other reducing agents.
Major Products:
Substitution Reactions: Various substituted ethanol derivatives.
Cycloaddition Reactions: Triazole derivatives.
Reduction Reactions: Ethanolamine derivatives.
相似化合物的比较
2-Azidoethan-1-ol: Similar structure but with different reactivity and applications.
2-Bromoethanol: Precursor in the synthesis of 2-azidoethanol.
Ethanolamine: Similar backbone but with an amine group instead of an azido group.
Uniqueness: 2-Azidoethanol is unique due to its azido group, which imparts distinct reactivity, especially in cycloaddition reactions. This makes it particularly valuable in click chemistry and bioorthogonal applications .
属性
IUPAC Name |
2-azidoethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N3O/c3-5-4-1-2-6/h6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSULWPSUVMOMAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164850 | |
| Record name | 2-Azidoethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1517-05-1 | |
| Record name | 2-Azidoethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Azidoethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1517-05-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AZIDOETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D96992S9O1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate](/img/structure/B47914.png)
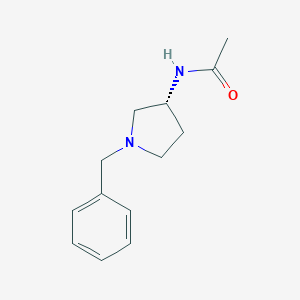
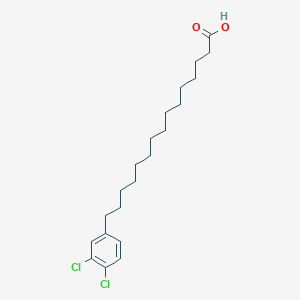

![[2-(2-Aminophenyl)sulfanylphenyl]-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]methanone](/img/structure/B47924.png)
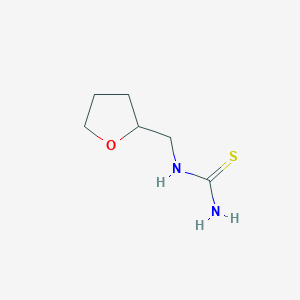
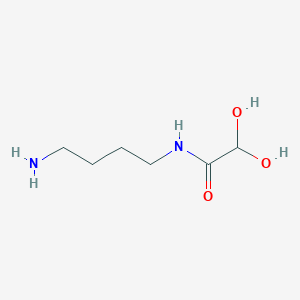
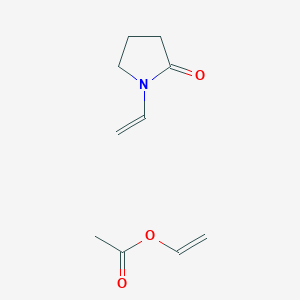
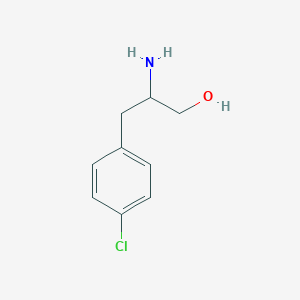
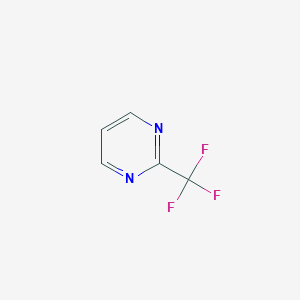
![5-Bromo-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}-2-methoxybenzamide](/img/structure/B47936.png)
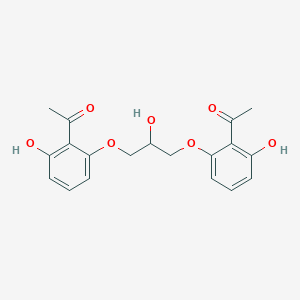
![Dibenzo[b,f][1,4]thiazepin-11-amine](/img/structure/B47941.png)
